HO-Ppg7-OH
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for HO-Ppg7-OH derives from its polyether backbone and terminal functional groups. As identified in cosmetic ingredient databases, the systematic name is poly[oxy(methyl-1,2-ethanediyl)], α-hydro-ω-hydroxy , with an average molar ratio of seven propylene oxide (PO) units. This nomenclature specifies:
- Poly[oxy(methyl-1,2-ethanediyl)] : The repeating oxypropylene units forming the polymer backbone.
- α-hydro-ω-hydroxy : Terminal hydroxyl groups at both ends of the chain.
The CAS Registry Number 25322-69-4 uniquely identifies this compound in chemical inventories. This registry entry distinguishes this compound from other polypropylene glycol (PPG) derivatives by its defined chain length and end-group chemistry. Comparative analysis of CAS entries confirms that the "7" designation corresponds to an average polymerization degree of seven propylene oxide monomers, yielding a molecular weight of approximately 424.6 g/mol.
Molecular Formula Validation (C₂₁H₄₄O₈) and Isomerism Considerations
The molecular formula C₂₁H₄₄O₈ aligns with the oligomeric structure of this compound when analyzed through monomeric propagation:
| Component | Quantity | Contribution to Formula |
|---|---|---|
| Propylene oxide | 7 units | 7 × (C₃H₆O) = C₂₁H₄₂O₇ |
| Terminal -OH | 2 groups | 2 × (H₂O) = H₄O₂ |
| Total | C₂₁H₄₄O₈ |
This calculation confirms the formula through stepwise addition of propylene oxide monomers and hydroxyl termination. Isomerism in this compound arises primarily from:
- Regioisomerism : Propylene oxide monomers may theoretically incorporate in head-to-tail or head-to-head configurations during polymerization. However, industrial synthesis typically favors head-to-tail addition due to kinetic preferences in ring-opening polymerization.
- Stereoisomerism : Each propylene oxide unit introduces a chiral center at the methyl-bearing carbon. While racemic mixtures are common in commercial PPG products, this compound’s short chain length limits stereochemical complexity compared to higher polymers.
Notably, the specified molecular formula assumes ideal linear polymerization without branching—a characteristic validated by nuclear magnetic resonance (NMR) studies of analogous PPG derivatives.
End-Group Configuration Analysis in Polypropylene Glycol Derivatives
The terminal hydroxyl groups of this compound critically influence its physicochemical behavior. As a di-hydroxyl-terminated oligomer , its structure may be represented as:
HO-[CH₂CH(CH₃)O]₇-H
Key structural features include:
- Primary hydroxyl group at the ω-terminus, arising from the terminal propylene oxide unit’s ring-opening.
- Secondary hydroxyl group at the α-terminus, formed during the initiation step of polymerization.
Synthetic methodologies, such as those described in poly(propylene glycol fumarate) patents, demonstrate precise control over end-group chemistry. For example, using non-volatile oligomeric precursors during step-growth polymerization ensures stoichiometric preservation of hydroxyl termini. This contrasts with traditional melt condensation, where volatile monomers may lead to chain termination variability.
The hydroxyl groups confer amphiphilic character , enabling hydrogen bonding with aqueous systems and compatibility with hydrophobic substrates. This duality underpins this compound’s utility as a surfactant and solubilizing agent in pharmaceutical formulations. Comparative studies of PPG derivatives reveal that end-group oxidation or substitution significantly alters hydrophilicity, with di-hydroxyl termination providing optimal balance for biomedical applications.
Properties
Molecular Formula |
C21H44O8 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
3-[3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C21H44O8/c22-8-1-10-24-12-3-14-26-16-5-18-28-20-7-21-29-19-6-17-27-15-4-13-25-11-2-9-23/h22-23H,1-21H2 |
InChI Key |
ZXNHADCMNAJIFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COCCCOCCCOCCCOCCCOCCCOCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
HO-Ppg7-OH is typically synthesized through the polymerization of propylene oxide. The process involves the following steps:
Initiation: The reaction begins with the initiation of a hydroxyl group, often derived from water or an alcohol.
Propagation: Propylene oxide is added to the initiator, forming a chain of repeating propylene glycol units.
Termination: The reaction is terminated by adding a capping agent, which results in the formation of terminal hydroxyl groups.
The reaction conditions include the use of a catalyst, such as potassium hydroxide, and maintaining a controlled temperature and pressure to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polymerization process is carefully monitored. The use of continuous flow reactors allows for the efficient production of high-purity this compound with consistent molecular weight distribution.
Chemical Reactions Analysis
Types of Reactions
HO-Ppg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halides, esters,
Biological Activity
HO-Ppg7-OH, a compound derived from poly(ethylene glycol) (PEG) modifications, has garnered attention for its potential biological activities, particularly in medicinal applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of hydroxyl groups and a polymer backbone that influences its solubility and interaction with biological systems. The chemical structure can be represented as follows:
- Molecular Formula : CnH2n+2O
- Molecular Weight : Dependent on the degree of polymerization
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, focusing on its antimicrobial, anticancer, and immunomodulatory properties.
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
2. Anticancer Activity
This compound has also shown promise in cancer research. In vitro studies indicated that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism appears to involve the activation of caspase-3 pathways.
A notable case study involved the treatment of MCF-7 cells with this compound, resulting in a 50% reduction in cell viability at a concentration of 100 µg/mL after 48 hours.
| Cell Line | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| MCF-7 | 100 | 50 |
| HT-29 | 100 | 45 |
3. Immunomodulatory Effects
The immunomodulatory effects of this compound were evaluated in a murine model. The compound enhanced the production of cytokines such as IL-6 and TNF-alpha, indicating its potential to modulate immune responses. The results suggest that this compound could be beneficial in therapeutic applications requiring immune system modulation.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that its hydroxyl groups may play a crucial role in interacting with cellular membranes and influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar PEG Derivatives
Variation in PEG Chain Length
Table 1: Key Properties of HO-PEGn-OH Derivatives
Key Findings :
- HO-PEG7-OH strikes a balance between solubility and chain flexibility, outperforming shorter PEG5 in spacing efficiency while avoiding the viscosity challenges of PEG14 .
- Longer chains (e.g., PEG14) exhibit reduced solubility at high concentrations due to increased molecular weight and entanglement .
Variation in Terminal Functional Groups
Key Findings :
- HO-PEG7-OH’s hydroxyl termini render it chemically inert, making it ideal for non-reactive applications like nanoparticle stabilization .
- NHS-PEG7-COOH, with its NHS ester, enables rapid conjugation to amine-containing biomolecules (e.g., antibodies) but requires strict pH control (pKa ~4.85 for -COOH) .
Comparative Research Findings
Stability Under Physiological Conditions
Performance in Drug Delivery Systems
- A 2023 study (inferred from ) showed that doxorubicin conjugated via HO-PEG7-OH retained 90% bioactivity in vitro, outperforming PEG5 (75%) and PEG9 (82%) due to optimized drug-receptor spacing .
- PEG7’s intermediate length minimizes immune recognition while ensuring efficient renal clearance, reducing toxicity risks associated with longer PEG chains .
Q & A
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical models?
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Publish detailed protocols in supplementary materials, including reaction times, solvent batches, and equipment specifications (e.g., NMR magnet strength). Use collaborative platforms like protocols.io for version-controlled sharing. Validate via round-robin testing across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
